molecular formula C8H10BFO2 B1444733 4-Ethyl-3-fluorophenylboronic acid CAS No. 1374302-04-1

4-Ethyl-3-fluorophenylboronic acid

Cat. No.: B1444733
CAS No.: 1374302-04-1
M. Wt: 167.98 g/mol
InChI Key: WSKYKIKQGUYJSL-UHFFFAOYSA-N
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Description

4-Ethyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO2 . It has a molecular weight of 167.98 g/mol . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 . This indicates the specific arrangement and bonding of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis and Catalysis

Synthesis of Fluorinated Compounds

Phenylboronic acids, including derivatives like 4-Ethyl-3-fluorophenylboronic acid, play a crucial role in the synthesis of fluorinated compounds through Suzuki-Miyaura coupling reactions. These reactions are pivotal in creating biphenyl derivatives with fluorine atoms, which are valuable in the pharmaceutical industry and material science due to their unique properties (Erami et al., 2017).

Sensor Technology

Glucose Sensing

Phenylboronic acid derivatives have been utilized in developing non-invasive glucose sensors. For instance, 4-Amino-3-fluorophenylboronic acid and related compounds have been incorporated into photonic crystal materials for glucose sensing in tear fluid. This technology holds promise for diabetes management, offering a non-invasive alternative to traditional blood glucose monitoring (Alexeev et al., 2004).

Surface Chemistry

Adsorption Mechanism Studies

The adsorption behaviors of phenylboronic acid derivatives on surfaces have been explored using spectroscopic techniques. These studies help understand how substituents, including fluorine, affect the interaction of these molecules with surfaces, which is crucial for designing sensors and catalysts (Piergies et al., 2013).

Material Science

Glucose-Responsive Materials

Fluorophenylboronic acids are integral to creating glucose-responsive materials. By forming reversible bonds with sugars, these compounds enable the development of materials that can dynamically respond to glucose levels, paving the way for innovative drug delivery systems and diagnostic tools (Luo et al., 2020).

Safety and Hazards

The safety information for 4-Ethyl-3-fluorophenylboronic acid indicates that it may be harmful if swallowed . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Properties

IUPAC Name

(4-ethyl-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKYKIKQGUYJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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